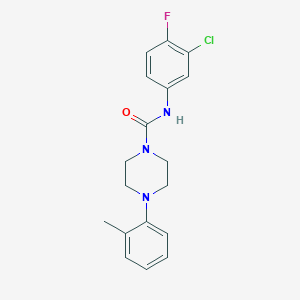
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide, commonly known as FMeOAm or FMOM, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research as a tool compound to study the biological activities of various receptors and enzymes.
Wirkmechanismus
The mechanism of action of FMeOAm is based on its interaction with the target receptors and enzymes. FMeOAm can bind to the CB1 receptor and induce the conformational changes of the receptor, leading to the activation of the downstream signaling pathways, such as the G protein-coupled receptor (GPCR) signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway. FMeOAm can also bind to the TRPV1 receptor and block the binding of the ligands, such as capsaicin, leading to the inhibition of the pain sensation. FMeOAm can also bind to the FAAH enzyme and inhibit its activity, leading to the accumulation of endocannabinoids and the enhancement of the endocannabinoid signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMeOAm depend on the target receptors and enzymes. FMeOAm can induce the activation of the CB1 receptor and the downstream signaling pathways, leading to the modulation of various physiological functions, such as appetite, pain, mood, and memory. FMeOAm can also inhibit the activity of the FAAH enzyme and enhance the endocannabinoid signaling, leading to the modulation of various physiological functions, such as inflammation, pain, and anxiety. FMeOAm can also block the activation of the TRPV1 receptor and the pain sensation, leading to the relief of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FMeOAm in lab experiments include its potency, selectivity, and availability. FMeOAm is a highly potent and selective tool compound, which can be used to study the biological activities of various receptors and enzymes with high specificity and accuracy. FMeOAm is also commercially available, which makes it easy to obtain and use in lab experiments. The limitations of using FMeOAm in lab experiments include its cost, toxicity, and solubility. FMeOAm is a relatively expensive compound, which may limit its use in large-scale experiments. FMeOAm is also toxic and can cause adverse effects on the health of the researchers, which requires strict safety precautions. FMeOAm is also poorly soluble in water, which may limit its use in aqueous solutions.
Zukünftige Richtungen
The future directions of FMeOAm research include the development of novel derivatives with improved potency, selectivity, and bioavailability. The future research can also focus on the identification of new target receptors and enzymes that can be modulated by FMeOAm and the elucidation of the molecular mechanisms underlying the biological activities of FMeOAm. The future research can also explore the potential therapeutic applications of FMeOAm in various diseases, such as pain, inflammation, anxiety, and depression.
Synthesemethoden
The synthesis of FMeOAm involves the reaction between 3-fluoroaniline and 2-methoxy-3-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FMeOAm as a white solid with a melting point of 135-137°C and a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
FMeOAm has been extensively used in scientific research as a tool compound to study the biological activities of various receptors and enzymes, such as the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1), and the fatty acid amide hydrolase (FAAH). FMeOAm is a potent and selective CB1 receptor agonist, which can induce the activation of the CB1 receptor and the downstream signaling pathways. FMeOAm is also a potent and selective TRPV1 receptor antagonist, which can block the activation of the TRPV1 receptor and the pain sensation. FMeOAm is also a potent and selective FAAH inhibitor, which can increase the level of endocannabinoids and enhance the endocannabinoid signaling.
Eigenschaften
Molekularformel |
C15H14FNO2 |
|---|---|
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10-5-3-8-13(14(10)19-2)15(18)17-12-7-4-6-11(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
QMIHXULXQJYSJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)